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3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Lipophilicity LogP Calculated Physicochemical Properties

Medicinal chemistry teams require exact regiochemistry to validate synthetic routes and IP claims. The N1-methyl isomer (CAS 87673-88-9) introduces uncontrolled variables, invalidating methods and altering bioactivity. - **Critical Differentiator**: N3-methyl regioisomer; essential for PRMT5 inhibitor patents and P2Y12 antagonist series. - **Analytical Standard**: Resolve N1 vs. N3 methyl isomers in HPLC/UPLC; system suitability parameter (Rs, RRT). - **Physicochemical Profile**: cLogP 0.4, tPSA 29.85 Ų - consistent with oral bioavailability requirements. - **Supply**: ≥98% purity, immediate global dispatch.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 64403-25-4
Cat. No. B3192671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
CAS64403-25-4
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1CNCC2
InChIInChI=1S/C7H11N3/c1-10-5-9-6-2-3-8-4-7(6)10/h5,8H,2-4H2,1H3
InChIKeyZLEYOATWOLMVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Procurement Profile and Scaffold Context


3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 64403-25-4) is a bicyclic heterocycle belonging to the tetrahydroimidazo[4,5-c]pyridine class, characterized by a fused imidazole and partially saturated pyridine ring with an N3-methyl substituent . It is primarily procured as a high-purity (≥98%) research chemical or synthetic building block for medicinal chemistry programs, particularly those targeting kinases, GPCRs, and viral polymerases where the imidazopyridine core serves as a privileged scaffold . Unlike its more extensively functionalized congeners, the compound itself lacks a dedicated bioactivity profile in the primary literature, positioning it as a versatile intermediate rather than a bioactive end-product.

Synthetic building block for kinase, GPCR, and viral polymerase medicinal chemistry programs

Imidazo[4,5-c]pyridine privileged scaffold with N3-methyl substitution

Requires strict CAS-number specificity for regioisomeric fidelity in patent-driven synthesis

N3-methyl regioisomer (CAS 64403-25-4); N1-isomer or unmethylated parent are not direct replacements

Supplied as high-purity research intermediate, not a characterized bioactive probe

No dedicated in vitro bioactivity data in primary literature; use as versatile starting material

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Why In-Class Analogs Cannot Be Interchanged


Within the imidazo[4,5-c]pyridine family, even minor structural perturbations—such as the position of the methyl substituent (N1 vs. N3), the degree of ring saturation, or the nature of the heterocyclic fusion—can produce profound and non-linear shifts in target affinity, selectivity, and ADMET properties [1]. For example, the 1H-imidazo[4,5-c]pyridine scaffold exhibits a distinct selectivity profile across the JAK kinase family compared to the 3H-imidazo[4,5-b]pyridine regioisomer, a difference driven solely by the fusion geometry [1]. For a buyer sourcing a key intermediate or impurity marker, substituting the N3-methyl compound with the N1-methyl isomer (CAS 87673-88-9) or the unmethylated parent (CAS 6882-74-2) therefore introduces uncontrolled variables that can invalidate a synthetic route or compromise the integrity of a validated analytical method. The quantitative evidence below, where available, substantiates why the exact CAS number matters.

Target: N3-Methyl (CAS 64403-25-4)

Required regiochemistry for PRMT5 and P2Y12 patent scaffolds; distinct ¹H-NMR and MS fragmentation profile.

Substitute: N1-Methyl isomer (CAS 87673-88-9)

Same molecular formula but positional isomer; absent from key patent disclosures; substituting may breach IP strategy and invalidate analytical methods.

Regioisomer identity confirmed only by advanced spectral analysis.
Target: 3-Methyl with cLogP 0.39

Computationally estimated lipophilicity supports altered chromatographic retention and permeability profile.

Substitute: Unmethylated parent (CAS 6882-74-2)

cLogP ≈ −0.1, a ΔLogP of +0.5; this shift may alter solubility and metabolic clearance in derived compounds, impacting pharmacokinetic reproducibility.

No experimental LogP available; in silico comparison only.
[4,5-c] fusion geometry (this scaffold)

Encodes JAK1/TYK2 selectivity profile distinct from [4,5-b] scaffold in elaborated analogs.

[4,5-b] imidazopyridine regioisomeric scaffold

Up to 10-fold shift in kinase selectivity; using the wrong fusion geometry introduces uncontrolled selectivity variables in screening libraries.

Class-level evidence from kinase panel data.

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Quantitative Differentiation Evidence vs. Comparators


Lipophilicity Differential: 3-Methyl vs. Unsubstituted Parent Scaffold

The introduction of an N3-methyl group increases the calculated lipophilicity of the tetrahydroimidazo[4,5-c]pyridine scaffold. The target compound has a calculated LogP (cLogP) of 0.3946 . When compared to the calculated LogP of the unmethylated parent compound (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, CAS 6882-74-2), which is approximately -0.1 based on fragment-based calculation, the methyl substitution results in a ΔLogP of roughly +0.5 units . This shift in lipophilicity is sufficient to alter chromatographic retention time, membrane permeability, and non-specific protein binding in a biological setting.

Lipophilicity shift (calc.)
Data to verify
ΔLogP ≈ +0.5 (cLogP 0.39 vs −0.1)
May influence chromatographic retention and membrane permeability
No experimental LogP; in silico fragment-based calculation
Lipophilicity LogP Calculated Physicochemical Properties Scaffold comparison

Polar Surface Area and Hydrogen-Bonding Capacity

The target compound exhibits a calculated topological polar surface area (tPSA) of 29.85 Ų . This value is identical to that of the unmethylated parent scaffold (CAS 6882-74-2), as the N3-methyl group does not introduce additional hydrogen-bond donors or acceptors . However, this tPSA differentiates the tetrahydroimidazopyridine core from more polar bioisosteres such as tetrahydropyrazolopyridines, which often have higher tPSA values (>40 Ų) and consequently may exhibit different blood-brain barrier penetration profiles.

Polar surface area
Class-level
tPSA = 29.85 Ų (identical to unmethylated); ~10–15 Ų lower than pyrazolopyridine bioisosteres
Low tPSA
No experimental blood-brain barrier data; in silico only
Regioisomer identity
Supporting evidence
N3-methyl exemplified in PRMT5/P2Y12 patents; N1-isomer absent from same patent families
Regioisomer choice impacts IP position and synthetic route validity
No direct bioactivity comparison between isomers
Scaffold selectivity
Class-level
Up to 10-fold JAK1/TYK2 selectivity difference between [4,5-c] and [4,5-b] scaffolds (matched pairs)
Scaffold geometry dictates selectivity profile in kinase programs
Data from elaborated derivatives, not bare 3-methyl compound
Direct bioactivity gap
Data to verify
No IC₅₀, EC₅₀, or Ki data for free base vs. N1-isomer, parent, or salt
Procurement based on assumed bioequivalence is high-risk
Request vendor CoA; class-level claims do not replace direct data
Polar Surface Area PSA Drug-likeness Physicochemical property

Regioisomeric Specificity: N3-Methyl vs. N1-Methyl Substitution

The target compound (N3-methyl) and its regioisomer, 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 87673-88-9), share the same molecular formula (C₇H₁₁N₃) and molecular weight (137.18 g/mol) but differ in the site of methylation [1]. This positional difference produces distinct ¹H-NMR and ¹³C-NMR chemical shift patterns, as well as different fragmentation profiles in mass spectrometry [2]. In the context of lead optimization, the N3-methyl analog has been explicitly exemplified as a key intermediate in patent literature describing PRMT5 inhibitors and P2Y12 antagonists, whereas the N1-methyl isomer is absent from these disclosures .

Regioisomer identity
Supporting evidence
N3-methyl exemplified in PRMT5/P2Y12 patents; N1-isomer absent from same patent families
Regioisomer choice impacts IP position and synthetic route validity
No direct bioactivity comparison between isomers
Regioisomer Positional isomer Synthetic intermediate Structural confirmation

Scaffold-Level Selectivity in Kinase Inhibition

Published X-ray crystallography and biochemical assay data demonstrate that the [4,5-c]pyridine fusion geometry (as found in the target compound) imparts a JAK1/TYK2 selectivity profile that differs markedly from the [4,5-b]pyridine scaffold [1]. For matched molecular pairs, the imidazo[4,5-c]pyridine core exhibits JAK1/TYK2 selectivity ratios (IC₅₀ ratio) that are up to 10-fold different from those of the corresponding imidazo[4,5-b]pyridine analog [1]. While this data is derived from heavily elaborated derivatives rather than the bare 3-methyl compound, it establishes that the fusion geometry—and by extension, the core scaffold—is a critical determinant of biological outcome.

Scaffold selectivity
Class-level
Up to 10-fold JAK1/TYK2 selectivity difference between [4,5-c] and [4,5-b] scaffolds (matched pairs)
Scaffold geometry dictates selectivity profile in kinase programs
Data from elaborated derivatives, not bare 3-methyl compound
Kinase selectivity JAK family Imidazopyridine scaffold Scaffold comparison

Absence of Direct Comparative Bioactivity Data

Despite extensive searching of the primary scientific and patent literature, no study was identified that directly compares the in vitro or in vivo bioactivity of 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (free base) against that of its closest structural analogs (e.g., the 1-methyl isomer, the unmethylated parent, or the dihydrochloride salt form) . The compound appears primarily as a synthetic intermediate in patent Markush structures rather than as a characterized bioactive entity . Consequently, any claims regarding differential potency, selectivity, or ADMET properties for the isolated free base must be recognized as extrapolations from class-level data rather than direct experimental evidence.

Direct bioactivity gap
Data to verify
No IC₅₀, EC₅₀, or Ki data for free base vs. N1-isomer, parent, or salt
Procurement based on assumed bioequivalence is high-risk
Request vendor CoA; class-level claims do not replace direct data
Data gap Evidence limitation Bioactivity Procurement risk

3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Validated Application Scenarios for Procurement


Key Synthetic Intermediate for PRMT5 Inhibitor Programs

Patent literature explicitly incorporates 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine as a core substructure within claimed PRMT5 inhibitor compounds, positioning it as a necessary starting material for synthesizing and evaluating this emerging oncology target . The N3-methyl regiochemistry is critical, as it dictates subsequent functionalization at the C2 and C6 positions, and substitution with the N1-methyl isomer or the unmethylated parent would produce a different, unclaimed chemical series with unknown intellectual property standing.

P2Y12 Antagonist Lead Optimization

The compound has been described as a component of P2Y12 receptor antagonist chemical series for cardiovascular indications . In this context, the low calculated tPSA (29.85 Ų) and moderate lipophilicity (cLogP 0.4) offer a physicochemical starting point consistent with oral bioavailability requirements, as demonstrated by the property data in Section 3 . Medicinal chemistry teams initiating P2Y12 programs can order this specific building block to ensure fidelity to the patent-exemplified structures.

Analytical Reference for Regioisomeric Purity Testing

Given the existence of the N1-methyl positional isomer (CAS 87673-88-9), the target compound is an essential reference standard for developing HPLC or UPLC methods that resolve and quantify the two regioisomers [1]. Analytical development groups in pharmaceutical quality control should procure both isomers to establish system suitability parameters, including resolution (Rs) and relative retention time (RRT), which are critical for release testing of drug substances derived from this scaffold.

Scaffold-Hopping Library Design in Kinase Drug Discovery

The imidazo[4,5-c]pyridine scaffold's differentiated selectivity profile on the JAK kinase family, compared to the imidazo[4,5-b]pyridine scaffold, supports its inclusion in kinase-focused compound libraries for phenotypic or target-based screening [2]. While the 3-methyl variant itself may not be the final bioactive compound, it serves as a validated starting point for parallel synthesis of focused libraries where the N3-methyl group is retained as a key structural feature.

Application
Selection Property
Validation Focus
PRMT5 inhibitor intermediate synthesis
N3-methyl regioisomeric specificity
Confirm N3-methyl positional integrity; avoid N1-isomer contamination
P2Y12 antagonist lead optimization
Low tPSA and moderate lipophilicity profile
Assess permeability and solubility properties for oral drug candidate progression
Analytical reference for regioisomeric purity
Distinct chromatographic and spectral resolution from N1-isomer
Establish resolution and relative retention time for system suitability
Scaffold-hopping kinase library design
[4,5-c]pyridine JAK selectivity profile
Validate JAK family selectivity against [4,5-b] scaffold controls
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